molecular formula C21H28O3 B008722 Cacospongienone B CAS No. 102856-53-1

Cacospongienone B

Cat. No. B008722
M. Wt: 328.4 g/mol
InChI Key: XUMKBYOWOKRNKJ-KJCUYJGMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cacospongienone B is a natural product that is derived from marine sponges. It has been found to possess a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. This compound has attracted significant attention from researchers due to its potential therapeutic applications.

Scientific Research Applications

Marine Sponge Derivatives and Chemical Composition

Cacospongienone B, alongside other derivatives such as cacospongione A and cacospongienone A, has been identified in marine sponges like Cacospongia scalaris. These compounds represent a unique class of linear C21 difuran terpenoids, which are significant due to their rare occurrence in marine organisms. This discovery has expanded the understanding of the chemical diversity in marine sponges, providing insights into the potential biological activities and applications of these compounds (Guella, Amade, & Pietra, 1986).

Pharmacological Effects

Though specific studies on Cacospongienone B are limited, related compounds from marine sponges, such as cacospongionolide B, have shown significant pharmacological effects. Cacospongionolide B, for instance, demonstrates anti-inflammatory properties by inhibiting the expression of inflammatory enzymes and tumor necrosis factor-alpha. This compound's mechanism involves the inhibition of the nuclear factor-kappa B activation pathway, highlighting its potential for therapeutic applications in inflammation-related diseases (Posadas et al., 2003).

Cytotoxic Potential and Synthetic Pathways

The cytotoxic potential of derivatives from marine sponges, including those similar to Cacospongienone B, has been a topic of research. Efforts towards the total synthesis of related compounds, like Cacofurans A and B, aim to evaluate their cytotoxic activities in vitro. This line of research is crucial for understanding the possible applications of these compounds in cancer therapy and other medicinal uses (Abreu et al., 2019).

properties

CAS RN

102856-53-1

Product Name

Cacospongienone B

Molecular Formula

C21H28O3

Molecular Weight

328.4 g/mol

IUPAC Name

(E,8S)-1,11-bis(furan-3-yl)-4,8-dimethylundec-4-en-6-one

InChI

InChI=1S/C21H28O3/c1-17(5-3-7-19-9-11-23-15-19)13-21(22)14-18(2)6-4-8-20-10-12-24-16-20/h9-13,15-16,18H,3-8,14H2,1-2H3/b17-13+/t18-/m0/s1

InChI Key

XUMKBYOWOKRNKJ-KJCUYJGMSA-N

Isomeric SMILES

C[C@@H](CCCC1=COC=C1)CC(=O)/C=C(\C)/CCCC2=COC=C2

SMILES

CC(CCCC1=COC=C1)CC(=O)C=C(C)CCCC2=COC=C2

Canonical SMILES

CC(CCCC1=COC=C1)CC(=O)C=C(C)CCCC2=COC=C2

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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